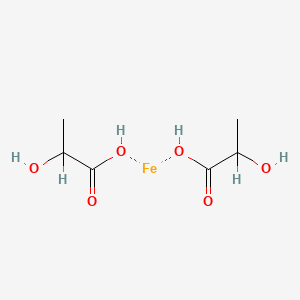
Ferrous lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous lactate is a lactate salt.
Aplicaciones Científicas De Investigación
Microbial Interactions
In microbial cultures of Escherichia coli, ferrous iron (Fe2+) plays a crucial role in nitrate and ferric iron reduction. The study found that ferrous iron could not serve as an electron acceptor for growth but was actively involved in the chemical reduction of nitrite by ferrous iron, leading to the production of nitric oxide and nitrous oxide (Brons, Hagen, & Zehnder, 2004).
In the context of dissimilatory iron and sulfate reduction, the interactions between microbial communities and ferrous iron are crucial for the biogeochemical cycling of carbon, iron, and sulfur. The presence of ferrous iron impacts the microbial community structure and the dynamics of iron and sulfate reduction processes (Kwon et al., 2014).
Phototrophic Hydrogen Production
Research on the bacterium Rhodobacter sphaeroides revealed that ferrous ion concentration significantly influences phototrophic hydrogen production. The presence of ferrous ions was essential for optimal hydrogen production, highlighting the importance of ferrous iron in microbial metabolic processes (Zhu, Fang, & Zhang, 2007).
Agricultural and Food Science
Studies in the agricultural domain have explored the impact of ferrous lactate on animals. For instance, research on lactating dairy cows demonstrated that this compound infusion did not negatively influence phosphorus absorption, an essential aspect of livestock nutrition (Feng, Knowlton, Dietrich, & Duncan, 2013).
In food science, the antibacterial properties of this compound have been investigated. It has been found to inhibit the growth of foodborne pathogens by damaging the cell membrane, thus affecting the permeability and releasing intracellular contents (Jin, 2013).
Material Science
In material science, the preparation and characterization of materials involving this compound have been subjects of study. For example, research has focused on preparing lactate-intercalated Co–Fe layered double hydroxides, leveraging the reaction of lactic acid with metal powders. These materials have applications in reducing infrared emissivity due to their unique electronic structure and orderly configuration (Zhu, Zhou, & Tao, 2012).
Environmental Remediation
This compound has been implicated in environmental remediation efforts, particularly in the bioremediation of contaminated soils. It has been demonstrated that ferrous ions can aid in the microbial reduction of contaminants like polychlorinated biphenyls and polybrominated diphenyl ethers, crucial for managing pollution from electronic waste (Song et al., 2015).
Propiedades
Fórmula molecular |
C₆H₁₀FeO₆·xH₂O |
|---|---|
Peso molecular |
233.98 |
Nombre IUPAC |
2-hydroxypropanoic acid;iron |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |
Sinónimos |
(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




